molecular formula C9H12O2 B2517216 [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate CAS No. 6143-29-9; 737803-18-8

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate

Cat. No.: B2517216
CAS No.: 6143-29-9; 737803-18-8
M. Wt: 152.193
InChI Key: DRWRVXAXXGJZIO-ZQTLJVIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The acetate group attached to the bicyclic structure adds to its chemical versatility, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate typically involves the reaction of norbornene derivatives with acetic acid or acetic anhydride. One common method is the esterification of norbornene-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Norbornene-2-one or norbornene-2-carboxylic acid.

    Reduction: Norbornene-2-ol.

    Substitution: Various substituted norbornene derivatives depending on the nucleophile used.

Scientific Research Applications

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate involves its interaction with various molecular targets. The strained ring system of the norbornene moiety makes it highly reactive, allowing it to participate in a variety of chemical reactions. The acetate group can undergo hydrolysis to release acetic acid, which can further interact with biological molecules. The compound’s reactivity and structural features enable it to modulate enzyme activity and interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A parent compound with a similar bicyclic structure but without the acetate group.

    Norbornadiene: A related compound with two double bonds in the bicyclic system.

    Norbornene-2-ol: A hydroxylated derivative of norbornene.

Uniqueness

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and allows for further chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

6143-29-9; 737803-18-8

Molecular Formula

C9H12O2

Molecular Weight

152.193

IUPAC Name

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl] acetate

InChI

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9?/m0/s1

InChI Key

DRWRVXAXXGJZIO-ZQTLJVIJSA-N

SMILES

CC(=O)OC1CC2CC1C=C2

solubility

not available

Origin of Product

United States

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